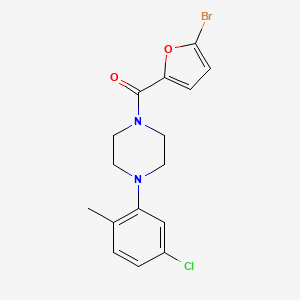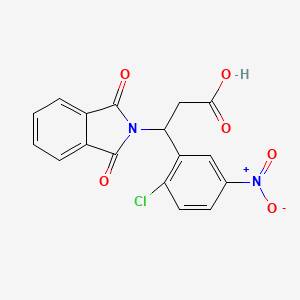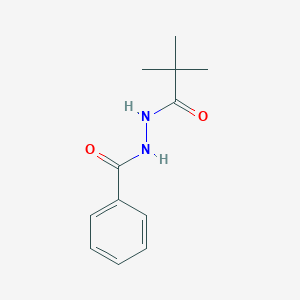
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A has been shown to inhibit the activation of NF-κB and its downstream targets, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A has been shown to have a number of biochemical and physiological effects, including the inhibition of tumor cell growth, induction of apoptosis, protection against oxidative stress and inflammation-induced neuronal damage, and reduction in the production of pro-inflammatory cytokines and chemokines. These effects are believed to be mediated through the inhibition of the NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A in lab experiments is its relatively high purity and stability. However, one of the limitations of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the high cost of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A. One potential area of study is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another potential area of study is the investigation of the compound's potential applications in additional fields, such as immunology and infectious disease research. Finally, further research is needed to fully understand the mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A involves the reaction of 2-nitrobenzoyl chloride with N,N-dimethylformamide dimethyl acetal to form a nitro intermediate. This intermediate is then reduced with sodium dithionite to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. In neuroprotection, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A has been shown to protect against oxidative stress and inflammation-induced neuronal damage. In anti-inflammatory therapy, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-18(2)15(20)13-9-5-6-10-14(13)19-16(21)11-7-3-4-8-12(11)17(19)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHGBFFKCAEKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B5906852.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)

![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5906871.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5906879.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5906881.png)

![1-[(4-isopropylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide](/img/structure/B5906903.png)

![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)

![N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)

